

# C12H18N2OS3 as a potential [e.g., enzyme inhibitor, fluorescent probe]

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| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | C12H18N2OS3 |           |
| Cat. No.:            | B12616928   | Get Quote |

## **Compound Identification and Application Focus**

Initial searches for a compound with the chemical formula **C12H18N2OS3** did not yield a specific, well-characterized molecule with established potential as an enzyme inhibitor or fluorescent probe. The provided chemical formula does not correspond to a widely recognized compound in scientific literature for these applications.

However, the search results frequently highlighted Disulfiram (C10H20N2S4), a well-known drug with a similar elemental composition and a thoroughly documented role as an enzyme inhibitor. Given the lack of specific information on **C12H18N2OS3**, this document will proceed by using Disulfiram as a representative example of a sulfur-containing compound utilized for enzyme inhibition. The following application notes and protocols are based on the known mechanisms and experimental data for Disulfiram, providing a practical guide for researchers interested in this class of compounds.

# Application Note: Disulfiram as an Irreversible Enzyme Inhibitor

Introduction:

Disulfiram, also known by its trade name Antabuse, is a medication primarily used to support the treatment of chronic alcoholism.[1] Its therapeutic effect stems from its ability to act as an irreversible inhibitor of the enzyme aldehyde dehydrogenase (ALDH).[1][2][3][4] When alcohol







is consumed, it is first metabolized to acetaldehyde, a toxic compound. ALDH then rapidly converts acetaldehyde into non-toxic acetate.[4] By inhibiting ALDH, Disulfiram leads to an accumulation of acetaldehyde in the blood, causing a highly unpleasant reaction that discourages alcohol consumption.[2][4] Beyond its use in alcohol deterrence, Disulfiram has been investigated for its potential in treating cocaine addiction and certain types of cancer due to its inhibitory effects on other enzymes, such as dopamine β-hydroxylase.[3][5]

#### Mechanism of Action:

Disulfiram functions as an irreversible enzyme inhibitor.[2][3][4] Its mechanism involves the covalent modification of cysteine residues within the active site of target enzymes.[5] The disulfide bond in Disulfiram is susceptible to reduction by sulfhydryl groups of proteins through a thiol-disulfide exchange reaction. This process leads to the formation of a covalent bond between a metabolite of Disulfiram and the enzyme, rendering the enzyme inactive.[5] In the case of ALDH, Disulfiram's active metabolite forms a covalent bond with a cysteine residue crucial for its catalytic activity, thereby irreversibly blocking its function.[3][4]

#### Quantitative Data Summary:

The following table summarizes key quantitative parameters related to the enzyme inhibitory activity of Disulfiram and its pharmacokinetic properties.



| Parameter                     | Value                               | Enzyme/System                 | Reference    |
|-------------------------------|-------------------------------------|-------------------------------|--------------|
| Enzyme Inhibition             |                                     |                               |              |
| Target Enzyme                 | Aldehyde<br>Dehydrogenase<br>(ALDH) | Alcohol Metabolism            | [1][2][3][4] |
| Inhibition Type               | Irreversible                        | ALDH                          | [2][3][4]    |
| Other Inhibited Enzymes       | Dopamine β-<br>hydroxylase          | Neurotransmitter<br>Synthesis | [1][3][5]    |
| Pharmacokinetics              |                                     |                               |              |
| Oral Absorption               | 80% to 90%                          | Human                         | [3]          |
| Half-life (Disulfiram)        | ~7 hours                            | Human                         | [3]          |
| Half-life (DDTC - metabolite) | ~15 hours                           | Human                         | [3]          |
| Standard Oral Dose            | 250–500 mg daily                    | Human                         | [5]          |

# **Experimental Protocols**

Protocol 1: In Vitro Aldehyde Dehydrogenase (ALDH) Inhibition Assay

This protocol outlines a general procedure to assess the inhibitory effect of a compound, such as Disulfiram, on ALDH activity in vitro.

#### Materials:

- Purified ALDH enzyme
- NAD+ (Nicotinamide adenine dinucleotide)
- Acetaldehyde
- Disulfiram (or test compound)



- Phosphate buffered saline (PBS), pH 7.4
- Spectrophotometer capable of measuring absorbance at 340 nm
- 96-well microplate

#### Procedure:

- · Prepare Reagent Solutions:
  - Prepare a stock solution of ALDH in PBS.
  - Prepare a stock solution of NAD+ in PBS.
  - Prepare a stock solution of acetaldehyde in PBS immediately before use.
  - Prepare a stock solution of Disulfiram in a suitable solvent (e.g., DMSO) and make serial dilutions.
- · Assay Setup:
  - In a 96-well plate, add the following to each well:
    - PBS buffer
    - ALDH enzyme solution
    - Varying concentrations of Disulfiram (or vehicle control)
  - Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for the inhibitor to interact with the enzyme.
- Initiate Reaction:
  - Add the substrate mixture (acetaldehyde and NAD+) to each well to start the reaction.
- Measure Activity:



 Immediately begin monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes). The increase in absorbance corresponds to the reduction of NAD+ to NADH, which is proportional to ALDH activity.

#### Data Analysis:

- Calculate the initial reaction velocity (rate of change in absorbance) for each concentration
  of the inhibitor.
- Plot the enzyme activity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify the direct binding of a compound to its target protein in a cellular context.

#### Materials:

- Cultured cells expressing the target enzyme (e.g., ALDH)
- Disulfiram (or test compound)
- · Cell lysis buffer
- PBS
- PCR tubes or strips
- Thermal cycler
- Western blotting or ELISA equipment

#### Procedure:

- Cell Treatment:
  - Treat cultured cells with either Disulfiram or a vehicle control for a specified time.



- Cell Lysis:
  - Harvest and lyse the cells to release the proteins.
- Heat Treatment:
  - Aliquot the cell lysate into PCR tubes.
  - Heat the aliquots across a range of temperatures (e.g., 40-70°C) for a few minutes using a thermal cycler. Unbound proteins will denature and aggregate at lower temperatures compared to ligand-bound proteins.
- Separation of Soluble and Aggregated Proteins:
  - Centrifuge the samples to pellet the aggregated proteins.
- · Quantification of Soluble Protein:
  - Collect the supernatant containing the soluble proteins.
  - Analyze the amount of soluble target protein (ALDH) remaining at each temperature using Western blotting or ELISA.
- Data Analysis:
  - Plot the fraction of soluble protein against the temperature for both the treated and control samples. A shift in the melting curve to a higher temperature for the Disulfiram-treated sample indicates direct binding and stabilization of the target protein.

### **Visualizations**

Caption: Mechanism of Disulfiram's inhibitory action on alcohol metabolism.

Caption: Workflow for the in vitro ALDH inhibition assay.

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### References

- 1. Disulfiram Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Disulfiram StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. rightchoicerecoverynj.com [rightchoicerecoverynj.com]
- 5. mdpi.com [mdpi.com]
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